Product packaging for Rubidium bromide(Cat. No.:CAS No. 7789-39-1)

Rubidium bromide

Cat. No.: B3029768
CAS No.: 7789-39-1
M. Wt: 165.37 g/mol
InChI Key: JAAGVIUFBAHDMA-UHFFFAOYSA-M
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Description

Rubidium bromide is a useful research compound. Its molecular formula is RbBr and its molecular weight is 165.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula RbBr<br>BrR B3029768 Rubidium bromide CAS No. 7789-39-1

Properties

IUPAC Name

rubidium(1+);bromide
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InChI

InChI=1S/BrH.Rb/h1H;/q;+1/p-1
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InChI Key

JAAGVIUFBAHDMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

[Br-].[Rb+]
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Source PubChem
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Molecular Formula

RbBr, BrRb
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Record name rubidium bromide
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DSSTOX Substance ID

DTXSID00894885
Record name Rubidium bromide
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Molecular Weight

165.37 g/mol
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Physical Description

White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]
Record name Rubidium bromide
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CAS No.

7789-39-1
Record name Rubidium bromide
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Record name Rubidium bromide (RbBr)
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Record name RUBIDIUM BROMIDE
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Fundamental Crystallographic and Structural Investigations of Rubidium Bromide

Determination of Crystal Structures and Polymorphs

The crystal structure of rubidium bromide at ambient conditions is well-defined, and its behavior under pressure reveals a significant phase transformation.

Conventional X-ray Diffraction Analysis of Bulk this compound

Conventional X-ray diffraction (XRD) studies consistently reveal that this compound crystallizes in the face-centered cubic (FCC) rock-salt (NaCl-type) structure at ambient temperature and pressure materialsproject.orgmaterialsproject.orgsshade.eunih.gov. This structure, designated as the B1 phase, belongs to the Fm-3m space group (International Union of Crystallography number 225) materialsproject.orgmaterialsproject.orgsshade.eunih.gov. In this arrangement, rubidium cations (Rb⁺) and bromide anions (Br⁻) occupy alternating positions within the cubic unit cell, forming a highly symmetrical arrangement where each ion is octahedrally coordinated by six ions of the opposite charge materialsproject.org. The lattice parameters determined by XRD typically range from 6.855 Å to 6.91 Å, with an associated density of approximately 3.33 to 3.35 g/cm³ materialsproject.orgmaterialsproject.orgsshade.eunih.gov. These parameters define the dimensions of the unit cell and are fundamental to understanding the material's physical properties.

Neutron Diffraction Studies for Atomic Position Refinement and Lattice Characterization

Neutron diffraction is a powerful complementary technique to X-ray diffraction for structural analysis, offering unique advantages due to the interaction of neutrons with atomic nuclei rather than electrons researchgate.netmdpi.comnmi3.eu. This interaction makes neutron diffraction particularly sensitive to the positions of light atoms and provides high accuracy in determining atomic displacements and lattice parameters, as well as characterizing lattice dynamics researchgate.netmdpi.comnmi3.eu. While specific detailed neutron diffraction studies focusing solely on the ambient structure of RbBr are not as extensively detailed in the provided search results, the technique is recognized for its ability to refine atomic positions and provide precise lattice characterization researchgate.netmdpi.comnmi3.eu. Its application in studies of related halide compounds demonstrates its utility in gaining a comprehensive understanding of crystalline structures researchgate.net.

Single-Crystal and Powder X-ray Diffraction for Structural Elucidation

Both single-crystal and powder X-ray diffraction (XRD) are indispensable techniques for the detailed structural elucidation of crystalline materials like this compound mdpi.comosti.gov. Single-crystal XRD allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths and angles, by analyzing the diffraction pattern from a single, well-ordered crystal mdpi.com. Powder XRD, conversely, is employed for analyzing bulk polycrystalline samples, enabling the confirmation of phase purity and the identification of structural phase transitions under various conditions, such as changes in temperature or pressure mdpi.comosti.gov. Studies on related compounds, such as RbCaBr₃ and Rb₄CaBr₆, have utilized powder XRD to confirm phase formation and identify structural characteristics, including the presence of RbBr as a secondary phase osti.gov. Historical data, such as that found in crystallographic databases, also points to the early and continued use of X-ray diffraction for determining RbBr's structure nih.gov.

High-Pressure Induced Structural Phase Transitions in this compound

This compound undergoes a significant structural transformation when subjected to elevated pressures.

Investigation of B1 (NaCl-type) to B2 (CsCl-type) Structural Transformations

Under increasing hydrostatic pressure, this compound transitions from its ambient B1 (NaCl-type) crystal structure to the B2 (CsCl-type) structure ufms.brresearchgate.netaip.orgresearchgate.netaip.org. This transformation involves a change in the coordination environment of the ions, with the Rb⁺ and Br⁻ ions adopting an eight-fold coordination in the B2 phase, characteristic of a body-centered cubic lattice. This pressure-induced phase transition is a common phenomenon observed in alkali halides and is driven by the energetic favorability of denser packing arrangements at higher pressures. Research indicates that this structural transformation in RbBr occurs at approximately 0.028 Mbar, which is equivalent to 2.8 GPa ufms.brresearchgate.net.

Analysis of Pressure-Temperature Phase Diagrams

The behavior of this compound under varying pressure and temperature conditions is systematically mapped through its pressure-temperature (P-T) phase diagram. While specific detailed P-T phase diagrams for RbBr are not explicitly presented in the immediate search results, studies have focused on determining its equation of state under high pressure and temperature aip.orgaip.org. For instance, research has investigated the thermal equations of state for RbBr in its B2 structure at pressures up to 26 GPa and temperatures up to 1800 K using in situ energy-dispersive X-ray diffraction aip.orgaip.org. These studies are crucial for understanding the stability fields of different structural phases and identifying the precise conditions under which phase transitions occur. The B1 to B2 transition is a key feature of RbBr's P-T phase diagram, and the derived equations of state allow RbBr to serve as a reliable pressure marker in high-pressure experimental setups due to its compressibility and stability across broad pressure and temperature ranges aip.orgaip.org.

Experimental Determination of Transition Pressures and Corresponding Structural Changes

This compound is known to exist in the sodium chloride (NaCl) structure (B1 phase) at ambient conditions wikipedia.org. Under increasing pressure, it undergoes a structural phase transition from the NaCl-type (B1) structure to the cesium chloride (CsCl) structure (B2 phase) ufms.brresearchgate.net. Experimental investigations have determined the pressure at which this transition occurs. For RbBr, this transition from the B1 to the B2 structure has been reported at approximately 0.028 Mbar, which is equivalent to 2.8 GPa ufms.brresearchgate.net. At significantly higher pressures, specifically above 45 GPa, evidence suggests the existence of a tetragonal phase in this compound, analogous to observations in cesium iodide ras.ru.

Pressure-Induced Amorphization Phenomena

Information regarding pressure-induced amorphization specifically for this compound was not found within the provided search results. While amorphization is a recognized phenomenon in some crystalline solids under compression, the specific conditions or occurrences of such behavior in RbBr are not detailed in the surveyed literature.

Temperature-Dependent Structural Evolution of this compound

The structural characteristics of this compound are also influenced by temperature, with studies employing in situ X-ray diffraction to probe these changes.

In Situ X-ray Diffraction Measurements at Varying Temperatures

To understand the thermal behavior of this compound, in situ energy-dispersive X-ray diffraction (ED-XRD) measurements have been conducted at elevated temperatures, often in conjunction with high-pressure experiments. Studies have utilized large volume presses to achieve temperatures up to 1800 K and pressures up to 26 GPa aip.orgaip.orgresearchgate.netresearchgate.net. These experiments focus on determining the thermal equations of state (EoS) for RbBr, particularly in its high-pressure B2 (CsCl-type) structure aip.orgaip.orgresearchgate.net. The diffraction data collected at various pressure-temperature points allows for the refinement of structural parameters and the derivation of thermoelastic properties aip.orgaip.org.

Influence of Temperature on Unit Cell Parameters and Lattice Constants

The temperature dependence of this compound's structure is intrinsically linked to its equation of state. At standard conditions (25 °C, 100 kPa), RbBr crystallizes in the NaCl structure with a lattice constant of approximately 685 picometres (0.685 nm) wikipedia.org.

Under high-pressure and high-temperature conditions, RbBr adopts the B2 (CsCl-type) structure. The thermal evolution of its unit cell parameters and lattice constants in this phase is described by its thermoelastic parameters. These parameters, derived from fitting experimental data to theoretical models like the third-order Birch-Murnaghan equation and the Mie-Grüneisen-Debye thermal model, provide insight into how volume changes with temperature and pressure aip.orgaip.org.

Table 1: Thermoelastic Parameters for this compound (RbBr) in the B2 Structure

ParameterValueDescriptionReference
Isothermal Bulk Modulus (K₀)16.28(4) GPaResistance to compression at zero pressure. aip.orgaip.org
Pressure Derivative of Bulk Modulus (K₀')5.28(2)How the bulk modulus changes with pressure. aip.orgaip.org
Grüneisen Parameter (γ₀)2.18(14)Relates volume changes to vibrational properties. aip.orgaip.org
Logarithmic Volume Dependence of Grüneisen Parameter (q)1.52(24)Describes the change in the Grüneisen parameter with volume. aip.orgaip.org

These parameters collectively describe the equation of state for RbBr in the B2 phase, indicating how its volume, and consequently its lattice constants, are expected to change with temperature and pressure.

Table 2: Lattice Parameter of this compound (RbBr) at Standard Conditions

Structure TypeLattice ParameterConditionsReference
NaCl (B1)685 pm (0.685 nm)25 °C, 100 kPa wikipedia.org

Compound Names:

this compound (RbBr)

Lattice Dynamics and Vibrational Spectroscopy of Rubidium Bromide

Phonon Dispersion Relations and Lattice Vibrations

The collective excitations of atoms in the crystal lattice of rubidium bromide are quantized as phonons. The relationship between the energy (or frequency) of these phonons and their momentum (or wave vector) is described by phonon dispersion curves, which are fundamental to understanding the material's thermal and acoustic properties.

Experimental Determination of Phonon Dispersion Curves

The experimental mapping of phonon dispersion curves provides a direct insight into the interatomic forces within a crystal. researchgate.net For materials like this compound, the primary technique for this purpose is inelastic neutron scattering. researchgate.netyoutube.com In this method, thermal neutrons, which have wavelengths comparable to interatomic distances and energies similar to phonon energies, are scattered by the crystal. youtube.com By precisely measuring the changes in the neutron's energy and momentum as it interacts with the crystal lattice, creating or annihilating a phonon, the energy-momentum relationship of the lattice vibrations can be determined point by point. youtube.com This allows for the plotting of the dispersion curves along various high-symmetry directions within the crystal's Brillouin zone. researchgate.net

Another established method for these measurements is X-ray thermal diffuse scattering (TDS). illinois.edu This technique analyzes the diffuse scattering of X-rays that occurs due to the thermal vibrations of the lattice. While Bragg diffraction arises from the average, perfectly periodic lattice, TDS contains detailed information about the spectrum of phonon modes responsible for the atomic displacements. illinois.edu By analyzing the intensity distribution of this diffuse scattering, the phonon dispersion relations can be derived. illinois.edu

Theoretical Modeling of Lattice Dynamics and Phonon Modes

Theoretical models are crucial for interpreting experimental data and understanding the nature of interatomic interactions. scholarsresearchlibrary.com For ionic crystals like this compound, several models have been developed to describe their lattice dynamics.

A foundational approach is the Rigid Ion Model (RIM) , which treats the ions as point charges with short-range repulsive forces acting between them. While a simple starting point, it often fails to account for the polarizability of the ions.

The Shell Model offers a significant improvement by representing each ion as a core, containing the nucleus and inner electrons, surrounded by a massless shell of valence electrons connected to the core by an isotropic spring. aip.orgresearchgate.netaps.org This model effectively incorporates the dipole effects from ion polarization, providing a more accurate description of the dielectric properties and the splitting between longitudinal optical (LO) and transverse optical (TO) phonon branches. aps.org

Further refinements have led to more sophisticated models, such as the Three-Body Force Shell Model (TSM) and the Van der Waals Three-Body Force Shell Model (VTBFS) . scholarsresearchlibrary.comjournalijar.com The TSM incorporates long-range three-body interactions that arise from the deformation of electron shells when ions are displaced. scholarsresearchlibrary.comjournalijar.com The VTBFS model further includes the effects of van der Waals interactions, which are attractive forces resulting from fluctuating dipoles. scholarsresearchlibrary.com These advanced models, which consider long-range Coulomb and three-body forces, short-range overlap repulsion, and van der Waals interactions, have shown excellent agreement with experimental data for the phonon dispersion curves of this compound. scholarsresearchlibrary.comjournalijar.com

Elastic Properties and Mechanical Response

The elastic constants of a material quantify its resistance to deformation under an applied stress and are directly related to the interatomic forces and the slope of the acoustic phonon branches near the center of the Brillouin zone.

Investigation of Second, Third, and Fourth Order Elastic Constants

The elastic behavior of a crystal is described by a series of elastic constants of increasing order, which correspond to the coefficients in the expansion of the elastic energy density as a function of strain. internationaljournalcorner.comresearchgate.net

Second-Order Elastic Constants (SOEC) : For a cubic crystal like this compound, there are three independent second-order elastic constants: C₁₁, C₁₂, and C₄₄. ucl.ac.uk These constants relate stress and strain in the linear elastic regime (Hooke's Law). They have been determined experimentally using techniques like ultrasonic pulse interferometry and are also calculated theoretically. aip.orgosti.gov

Third-Order Elastic Constants (TOEC) and Fourth-Order Elastic Constants (FOEC) : The third and fourth-order constants describe the non-linear elastic response of the crystal and are related to anharmonic properties. scholarsresearchlibrary.cominternationaljournalcorner.com There are six independent TOECs (C₁₁₁, C₁₁₂, C₁₂₃, C₁₄₄, C₁₆₆, C₄₅₆) and eleven FOECs for cubic crystals. internationaljournalcorner.com These higher-order constants can be evaluated from the pressure derivatives of the SOECs. scholarsresearchlibrary.com Theoretical calculations of TOECs and FOECs for this compound have been performed using models that account for anharmonic interactions. scholarsresearchlibrary.com

Second-Order Elastic Constants of this compound at Room Temperature
ConstantValue (10¹¹ dynes/cm²)Value (GPa)Source
C₁₁3.1731.7 ucl.ac.uk
C₁₁3.1531.5 crystran.com
C₁₂0.424.2 ucl.ac.uk
C₁₂0.484.8 crystran.com
C₄₄0.393.9 ucl.ac.uk
C₄₄0.3823.82 crystran.com
Calculated Third-Order Elastic Constants of this compound at Room Temperature
ConstantValue (10¹² dynes/cm²)
C₁₁₁-6.958
C₁₁₂-0.421
C₁₂₃0.158
C₁₄₄0.157
C₁₆₆-0.429
C₄₅₆0.163

Data from theoretical calculations using a three-body potential model.

Pressure Derivatives of Elastic Constants and Cauchy Discrepancy

The study of how elastic constants change with applied pressure provides crucial information about the anharmonicity of the lattice potential. aip.org The first-order pressure derivatives of the second-order elastic constants (dCᵢⱼ/dP) are determined experimentally by measuring the velocity of ultrasonic waves in the crystal under hydrostatic pressure. aip.org These experimental values serve as a stringent test for the validity of theoretical models of interatomic potentials. scholarsresearchlibrary.com

The Cauchy discrepancy is a measure of the deviation from the Cauchy relation (C₁₂ = C₄₄) for cubic crystals. In a crystal where the atoms interact solely through central forces and each atom is at a center of symmetry, this relation holds true. For this compound, as with most alkali halides, C₁₂ is slightly larger than C₄₄, resulting in a small positive Cauchy discrepancy. scholarsresearchlibrary.com This deviation indicates the presence of non-central many-body interactions, which are accounted for in models like the TSM and VTBFS. scholarsresearchlibrary.com The pressure dependence of the Cauchy discrepancy provides further insight into the nature of these many-body forces. aip.org

Experimental Pressure Derivatives of Adiabatic Second-Order Elastic Constants for this compound
DerivativeValue (dimensionless)
dC₁₁/dP6.90
dC₁₂/dP4.26
dC₄₄/dP-0.64
dBs/dP5.14

Bs is the adiabatic bulk modulus, (C₁₁ + 2C₁₂)/3. Data from Ghafelehbashi et al. (1970) aip.org.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a crystal, particularly the optical phonons at the center of the Brillouin zone (q≈0). psu.edunih.gov

For a crystal with a center of inversion symmetry like this compound (which has a NaCl-type structure), the rule of mutual exclusion applies. materialsproject.org This means that vibrational modes that are Raman active are not infrared active, and vice versa. The fundamental transverse optical (TO) phonon is infrared active, leading to a strong absorption peak in the far-infrared region, known as the Reststrahlen absorption. ucl.ac.ukrsc.org The corresponding longitudinal optical (LO) phonon can sometimes be observed in thin-film reflection-absorption spectroscopy or through Raman scattering. aps.org

Pure this compound does not exhibit a first-order Raman spectrum because the q≈0 optical phonons are of odd parity (ungerade) and thus Raman inactive. researchgate.net However, second-order Raman spectra, which arise from processes involving two phonons (overtones and combinations), are allowed and show broad features that reflect the phonon density of states of the crystal. scholarsresearchlibrary.comacs.org Theoretical models are used to calculate these two-phonon spectra, which can then be compared with experimental results to refine the model parameters. scholarsresearchlibrary.com The presence of impurities or defects can break the local symmetry, sometimes making certain modes weakly active in IR or Raman spectroscopy. researchgate.net For instance, studies have identified absorption lines in this compound containing water impurities, which are attributed to the librational modes of the water molecules within the host lattice. rsc.orgresearchgate.net

Identification of Fundamental Vibrational Modes

The study of lattice dynamics in this compound (RbBr), as in other alkali halides with a rock-salt structure, reveals fundamental vibrational modes that are crucial for understanding its physical properties. The primary fundamental optical mode of interest is the transverse optic phonon mode at the center of the Brillouin zone (k=0). For this compound, the transverse optic phonon frequency has been identified at approximately 94.5 cm⁻¹. ucl.ac.uk

Theoretical calculations, such as those using density functional theory (DFT), place the lattice vibrations of the pure RbBr lattice in the frequency range of 1 to 8 THz (equivalent to approximately 35 to 270 cm⁻¹). rsc.org These fundamental vibrations involve the collective motion of the Rb⁺ and Br⁻ ions in the crystal lattice. rsc.org Investigations into the lattice dynamics have been performed using various theoretical models, including the simple shell model and the van der Waals three-body force shell model, to calculate properties like phonon dispersion curves and thermal expansion based on these vibrational modes. scholarsresearchlibrary.comaip.org

Analysis of Two-Phonon IR/Raman Spectra

While first-order infrared absorption is dictated by the fundamental transverse optic mode, second-order processes involve the simultaneous interaction of two phonons with incident radiation. These two-phonon processes give rise to weaker absorption bands in the infrared and Raman spectra. The interpretation of these spectra relies on group-theoretical selection rules specific to the crystal's structure. aps.org

For crystals with the rock-salt structure like this compound, two-phonon overtones are inactive in infrared absorption. aps.org The selection rules for second-order Raman scattering are less restrictive, allowing for more numerous active phonon pair combinations compared to infrared absorption. aps.org Theoretical models have been employed to interpret the two-phonon IR and Raman spectra of RbBr. scholarsresearchlibrary.com The van der Waals three-body force shell model (VTBFS), for instance, incorporates long-range Coulomb interactions, three-body interactions, and van der Waals forces to provide a theoretical basis for understanding the features observed in these spectra. scholarsresearchlibrary.com The analysis helps correlate observed spectral peaks with specific phonon pair combinations at critical points in the Brillouin zone. aps.org

Terahertz Spectroscopy of Molecular Interactions within this compound Lattice

Detection and Characterization of Collective Librations of Interstitial Molecules (e.g., Water)

Terahertz (THz) spectroscopy has proven to be a powerful tool for investigating the interactions of interstitial molecules trapped within the RbBr crystal lattice. Studies have shown that water molecules can be present in the interstitial cavities of the RbBr structure. rsc.org These trapped water molecules give rise to distinct absorption lines in the terahertz region, which are not caused by the pure RbBr lattice vibrations. rsc.orgresearchgate.net

At room temperature, terahertz spectroscopy of RbBr reveals four distinct absorption lines. rsc.orgrsc.org Upon cooling to 10 K, the spectrum becomes much more detailed, with a total of 19 absorption lines being observed. rsc.orgrsc.org Density-functional-theory (DFT) modeling has identified all of these absorptions as correlated librations—or hindered rotations—of the interstitial water molecules. rsc.orgresearchgate.netresearchgate.net Each of these librational modes is a complex combination of rocking, wagging, and twisting motions of the water molecules. researchgate.netresearchgate.net

The presence of a large number of librational lines is significant. It indicates that the C₂ᵥ symmetry of an isolated water molecule is broken within the RbBr crystal lattice. rsc.orgrsc.org Furthermore, the interactions between neighboring water molecules within the lattice lead to a loss of degeneracy, resulting in the multitude of observed absorption lines. rsc.org

Prominent Room-Temperature Absorption Lines of Interstitial Water in this compound
LabelFrequency (THz)Frequency (cm⁻¹)
A17.62587.89
B18.26608.98
C18.68623.14
D19.03634.93

Data sourced from Lepodise et al. (2013). rsc.org

Temperature Dependence of Librational Modes and Linewidths

The librational modes of water within the RbBr lattice exhibit a clear dependence on temperature. rsc.org A universal characteristic observed is that all librational absorption lines shift to lower frequencies (a red-shift) as the temperature increases. rsc.orgresearchgate.net This phenomenon is consistent with the weakening of the hydrogen-bonding network at higher temperatures, which leads to a lower average librational frequency. acs.org

The rate of this temperature-induced red-shift varies between different modes. rsc.orgresearchgate.net Most of the absorption lines show a shift rate in the range of 60–90 MHz/K. rsc.orgrsc.org However, two specific lines are observed to shift much more rapidly with temperature, at rates of 240 and 300 MHz/K, respectively. rsc.orgresearchgate.net

Temperature-Dependent Frequency Shift of Librational Modes
GroupRate of Change with Temperature (MHz K⁻¹)Rate of Change with Temperature (cm⁻¹ K⁻¹)
Most Lines60 - 90(2 - 3) x 10⁻³
Fast-Shifting Line 12408 x 10⁻³
Fast-Shifting Line 230010 x 10⁻³

Data sourced from Lepodise et al. (2013). rsc.orgrsc.orgresearchgate.net

The linewidth of these absorption bands also changes with temperature, providing further insight into the underlying physics of the crystal field. rsc.org

Analysis of Anharmonic Terms in Crystal Fields

The temperature dependence of the librational linewidths allows for the analysis of anharmonic terms in the RbBr crystal field potential. rsc.org The librational modes can be separated into two distinct groups based on this dependence. rsc.orgresearchgate.net

The first group of lines exhibits a weak, linear temperature dependence of the linewidth. rsc.orgrsc.org This behavior indicates that cubic anharmonic terms in the crystal field are the significant factor influencing these modes. rsc.orgresearchgate.net This group is primarily associated with fully symmetric correlated librations of the water molecules. rsc.orgrsc.org

The second group of lines shows a strong, non-linear temperature dependence of the linewidth. rsc.orgresearchgate.net For these modes, quartic anharmonic terms in the RbBr crystal field are considered to be significant. rsc.orgresearchgate.net The distribution of libration amplitudes and the specific type of librational motion also influence the temperature-dependent behavior of the red-shift, linewidth, and intensity of the absorption lines. rsc.orgresearchgate.net

Electronic Structure and Bonding in Rubidium Bromide

Computational Quantum Chemical Investigations

Theoretical calculations have been instrumental in elucidating the electronic properties of rubidium bromide, offering a microscopic understanding that complements experimental findings.

Computational studies, such as those employing the full potential linear muffin-tin orbital (FP-LMTO) method, have been used to calculate the band structure and density of states (DOS) of this compound. researchgate.netufms.brufms.br At normal pressure, RbBr exists in the NaCl (B1) crystal structure and is characterized as a wide-gap insulator. researchgate.net The calculated band structure at ambient conditions reveals a direct band gap. researchgate.net

The valence band is primarily formed by the Br-4p states, with contributions from Rb-5s states just below the Fermi level. researchgate.net Deeper valence bands arise from Rb-4p and Br-4s electrons. researchgate.net The empty conduction bands located above the Fermi level are composed of Rb-5p and Rb-4d states, along with Br-5s and Br-4d states. researchgate.net

Under the application of high pressure, this compound undergoes a structural phase transition from the NaCl (B1) structure to the CsCl (B2) structure. researchgate.netufms.brufms.br This transition is accompanied by significant changes in the electronic band structure. As pressure increases, a charge transfer from s and p states to the d state occurs, leading to a broadening of both the valence and conduction bands. researchgate.net This broadening results in a narrowing of the band gap. researchgate.net Eventually, at a sufficiently high pressure, the band gap closes, inducing a transition from an insulator to a metal. researchgate.netufms.br This metallization is characterized by the indirect closure of the band gap between the valence band at the Γ-point and the conduction band at the H-point. researchgate.netufms.br

The density of states (DOS) calculations provides further details on the distribution of electronic states. For the insulating phase, a clear gap exists between the occupied valence states and the unoccupied conduction states. researchgate.net As pressure is applied and the material approaches metallization, the DOS changes, reflecting the broadening of the energy bands. researchgate.net

Table 1: Calculated Electronic Properties of this compound
PropertyValueMethod/ConditionsSource
Calculated Band Gap (Normal Pressure)6.254 eVFP-LMTO researchgate.net
Experimental Band Gap (Normal Pressure)7.2 eVExperimental researchgate.net
Calculated Band Gap (Materials Project)4.372 eVPBEsol functional materialsproject.org
Structural Phase Transition Pressure (B1 to B2)0.028 MbarFP-LMTO ufms.brufms.br
Metallization Pressure (PM)1.172 MbarFP-LMTO ufms.brufms.br

First-principles calculations based on density functional theory (DFT) are a primary tool for determining the electronic band gap of materials like this compound. materialsproject.orgscience.gov These calculations solve approximations to the Schrödinger equation to determine the electronic structure of bulk materials. materialsproject.org Different approximations for the exchange-correlation functional, such as the generalized gradient approximation (GGA) and local-density approximation (LDA), can yield different band gap values. It is a known limitation that standard functionals like GGA and LDA tend to underestimate the band gap of semiconductors and insulators. materialsproject.orgresearchgate.net

For this compound, first-principles calculations confirm its insulating nature with a wide band gap. researchgate.netmaterialsproject.org One study using the full potential linear muffin-tin orbital (FP-LMTO) method within the generalized gradient approximation (GGA) calculated a direct band gap of 6.254 eV at normal pressure, which is in reasonable agreement with the experimental value of 7.2 eV. researchgate.net Another calculation available through the Materials Project, using a PBEsol exchange correlation functional, reports a band gap of 4.372 eV. materialsproject.org The discrepancy between these calculated values and the experimental value highlights the sensitivity of the band gap to the computational method and approximations used. More advanced methods, such as those using hybrid functionals or the GW approximation, can provide more accurate band gap predictions. science.govox.ac.uk

The physical properties of ionic crystals like this compound are fundamentally governed by the interactions between their constituent ions. Theoretical models aim to describe these interionic potentials to predict and understand material properties. These models typically include several components:

Long-Range Coulomb Interactions: The primary electrostatic attraction and repulsion between the ions.

Short-Range Repulsive Interactions: These arise from the overlap of electron clouds of neighboring ions and are often modeled using exponential functions (e.g., Born-Mayer model). researchgate.net

Van der Waals (vdW) Interactions: These are attractive forces arising from fluctuating dipoles and are significant in describing the finer details of the crystal's properties. researchgate.netscholarsresearchlibrary.comresearchgate.net

Many-Body Interactions: These go beyond the simple pairwise addition of interactions and account for the fact that the interaction between two ions is influenced by the presence of other nearby ions. Three-body interactions are a key component of this. scholarsresearchlibrary.comresearchgate.net

Various theoretical models have been developed to incorporate these interactions. The rigid shell model (RSM) and its extensions are commonly used. scholarsresearchlibrary.com For instance, the van der Waals three-body force shell model (VTBFSM) incorporates vdW interactions and three-body interactions into the RSM framework. scholarsresearchlibrary.com This model has been used to investigate the lattice dynamics of this compound. scholarsresearchlibrary.com

The development of accurate interionic potentials is crucial for simulating various properties, such as cohesive energy, elastic constants, and phase transition pressures. researchgate.net Studies have shown that the inclusion of many-body interactions and vdW forces is necessary for a realistic description of the properties of alkali halides. scholarsresearchlibrary.comresearchgate.net The parameters for these potential models are often fitted to experimental data, such as elastic constants and equilibrium lattice parameters. researchgate.net More recently, first-principles methods are being used to develop force fields that can describe ion-water interactions with high accuracy, which involves modeling many-body effects. us.eschemrxiv.org

Quantum chemical calculations are employed to study the structure, stability, and vibrational spectra of small clusters of this compound and its ions. These studies provide insights into the initial stages of crystal formation and the properties of the material in the vapor phase. Methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for these investigations. researchgate.netcostech.or.tzresearchgate.netsciencepublishinggroup.com

While direct studies on this compound clusters were not found in the provided search results, extensive research has been conducted on analogous alkali halide clusters, such as those of rubidium fluoride, rubidium chloride, and rubidium iodide. researchgate.netcostech.or.tzresearchgate.netsciencepublishinggroup.com These studies reveal common structural motifs and trends that are applicable to this compound.

For example, studies on rubidium iodide (RbI) clusters investigated ions like Rb₂I⁺, RbI₂⁻, Rb₃I₂⁺, and Rb₂I₃⁻. researchgate.net The calculations determined that the triatomic ions (Rb₂I⁺ and RbI₂⁻) have a linear equilibrium geometry. researchgate.net For the larger penta-atomic ions, multiple stable isomers were identified, including linear, kite-shaped, and bipyramidal structures. researchgate.net Similarly, studies on rubidium chloride (RbCl) clusters examined neutral molecules like Rb₂Cl₂, Rb₃Cl₃, and Rb₄Cl₄, as well as ions like Rb₄Cl₃⁺ and Rb₃Cl₄⁻. costech.or.tzsciencepublishinggroup.com These studies confirmed rhombic structures for the dimer and distorted cube geometries for the tetramer. costech.or.tzsciencepublishinggroup.com For the trimer, two isomers, hexagonal and butterfly-shaped, were found, with the latter being more stable. costech.or.tzsciencepublishinggroup.com

These theoretical investigations on related rubidium halide clusters provide a strong basis for understanding the expected structures and properties of this compound clusters. tandfonline.com

Theoretical Modeling of Interionic Potentials and Many-Body Interactions

Advanced X-ray Spectroscopic Probes of Electronic States

Advanced X-ray spectroscopic techniques offer powerful experimental tools to probe the electronic structure of materials with high resolution and chemical sensitivity.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the chemical composition of materials. researchgate.netclu-in.orgthermofisher.com The process involves bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. clu-in.orgthermofisher.com To regain stability, an electron from a higher energy shell fills the vacancy, releasing a fluorescent X-ray in the process. thermofisher.com Since the energy levels of electron shells are unique to each element, the emitted X-rays have characteristic energies that act as a "fingerprint" for that element. clu-in.org

High-resolution wavelength-dispersive X-ray fluorescence (HR-WDXRF) spectroscopy is a particularly powerful variant of this technique. researchgate.net It utilizes crystals to disperse the fluorescent X-rays according to their wavelength, based on Bragg's law, allowing for very high energy resolution. researchgate.netthermofisher.com This high resolution enables the study of subtle chemical effects on the spectral lines, such as energy shifts and the appearance of satellite peaks. researchgate.netrsc.org

Extended X-ray Absorption Fine Structure (EXAFS) Studies for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique used to analyze the local atomic structure of materials. It provides specific information about the immediate atomic environment around a particular element by measuring the fine structure on the high-energy side of X-ray absorption edges. This data allows for the determination of key structural parameters such as interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). researchgate.netoaepublish.com

In the study of this compound, EXAFS has been particularly insightful, especially in characterizing its behavior in aqueous solutions. Research conducted at the Br and Rb K-edges allows for a detailed analysis of the ionic hydration shells and ion-pairing phenomena. researchgate.net

A study of aqueous this compound solutions at room temperature using synchrotron radiation EXAFS determined the structural parameters of the hydration shell around the rubidium ion. researchgate.net The findings revealed an average interatomic distance between the rubidium ion (Rb⁺) and the oxygen atoms of the surrounding water molecules. researchgate.net

Further investigations combining EXAFS with molecular dynamics (MD) simulations have been employed to refine the understanding of the hydration shells of both rubidium and bromide ions in solution. aip.org This approach uses pair distribution functions from MD simulations as models for calculating EXAFS signals, which is particularly effective for systems with asymmetric or anharmonic distributions, common in liquids. aip.org

High-pressure EXAFS studies have also been conducted on aqueous RbBr solutions, revealing significant structural transformations under extreme conditions. researchgate.netesrf.fr Experiments at pressures up to 2.8 GPa have shown that the structure of the solution undergoes a dramatic change, characterized by increased orientational disorder in the hydration shells around both Rb⁺ and Br⁻ ions. researchgate.net This pressure-induced transformation favors the formation of aqua ions. researchgate.net

Table 1: EXAFS-Determined Structural Parameters for Aqueous this compound
ParameterValueConditionsSource
Rb-O Interatomic Distance2.93 ± 0.004 ÅAqueous solution, Room Temperature researchgate.net
Rb⁺ Coordination Number7.7 ± 0.9Aqueous solution, Room Temperature researchgate.net
Rb-Br Contact Ion Pair (CIP) Distance3.49 Å6 m aqueous solution researchgate.net

Investigation of Satellite Peaks, Energy Shifts, and Ligand Dependency in L Spectral Lines

High-resolution wavelength dispersive X-ray fluorescence (HR-WDXRF) is a sensitive technique for probing the atomic and electronic structure of compounds. researchgate.net Studies on the L spectral lines of rubidium compounds, including this compound, have provided detailed information on chemical effects through the analysis of energy shifts and the appearance of satellite peaks. researchgate.net

Research into the L shell X-ray emission spectra of RbBr has identified the presence of distinct satellite peaks in the Lα and Lβ1 regions. researchgate.net These satellites are weak lines that appear at energies slightly different from the main diagram lines and arise from complex atomic processes, such as multiple-electron transitions. researchgate.net Specifically, in the Lα region of rubidium compounds, two satellite peaks (designated Lαʹ and Lαʹʹ) have been observed, while one satellite peak (Lβ1ʹ) has been identified in the Lβ1 region. researchgate.net The origin of these satellites has been confirmed through calculations using a semi-empirical method within an intermediate-coupling framework, which showed close agreement with experimental observations. researchgate.net

The precise energies of the main L spectral lines in RbBr are influenced by the chemical environment, a phenomenon known as a chemical shift. These energy shifts are dependent on factors such as the type of ligand bonded to the rubidium atom, the effective charge on the atom, and crystal structure effects. researchgate.net The investigation of these shifts across different rubidium compounds (RbI, RbBr, RbCl, and RbNO3) demonstrates a clear ligand dependency, providing insight into the nature of the chemical bonding. researchgate.net

Table 2: Observed Satellite Peaks in L Spectral Lines of Rubidium Compounds
Spectral RegionObserved Satellite PeaksSource
Lαʹ, Lαʹʹ researchgate.net
Lβ1Lβ1ʹ researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method specifically used to study materials with unpaired electrons. wikipedia.org This makes it an invaluable tool for identifying and characterizing paramagnetic centers, such as F-centers, in crystalline solids. wikipedia.org

Characterization of F-centers and Their Response to Phase Transformations

An F-center is a type of crystallographic defect in which an anionic vacancy in a crystal lattice is occupied by one or more unpaired electrons. In alkali halides like this compound, F-centers can be created, for example, by X-ray irradiation. researchgate.net These trapped electrons are paramagnetic and thus can be studied using EPR spectroscopy.

The EPR of F-centers in both the ground and relaxed excited states has been optically detected in a range of alkali halide crystals, including this compound. uni-saarland.deresearchgate.net These studies reveal that inducing microwave transitions between the spin levels of the F-centers leads to a decrease in the luminescence quantum efficiency. uni-saarland.deresearchgate.net This effect is attributed to an electronic tunneling process between an F-center in a relaxed excited state and a nearby F-center in its ground state, which momentarily forms an F'-center (a vacancy with two electrons) and an α-center (an empty anion vacancy). uni-saarland.deresearchgate.net The probability of this tunneling is dependent on the total spin of the F-center pair, providing a mechanism for the optical detection of the magnetic resonance. uni-saarland.deresearchgate.net The critical role of these paired centers is confirmed by measurements at varying F-center concentrations. uni-saarland.deresearchgate.net

While specific studies detailing the response of F-centers in RbBr to phase transformations are not widely documented, EPR spectroscopy is a well-established technique for investigating structural phase transitions in similar materials. aps.orgaps.org For instance, in perovskite crystals like RbCaF3, paramagnetic impurity ions (such as Ni⁺) are used as probes. aps.org As the crystal undergoes a phase transition, the local symmetry around the probe ion changes. aps.org This change is reflected in the EPR spectrum, for example, by a tilting of the gyromagnetic tensor, which can be precisely measured. aps.org By tracking these spectral changes as a function of temperature, one can determine critical parameters of the phase transition, such as the order parameter and the critical exponent. aps.org This methodological approach demonstrates how EPR could be applied to study the behavior of F-centers in this compound during any pressure- or temperature-induced structural phase transitions.

Integration and Performance Modulation in Advanced Materials Systems Academic Focus

Rubidium Bromide in Perovskite Materials Research

This compound (RbBr) has emerged as a significant compound in the field of perovskite materials science, where it is utilized to enhance the performance and stability of perovskite-based optoelectronic devices. Its incorporation, either as a dopant or a precursor additive, influences the material's fundamental properties, from crystal formation to electronic behavior.

This compound is frequently introduced into perovskite formulations to modify their properties. It has been used as a precursor additive in all-inorganic perovskites like cesium lead bromide (CsPbBr₃) and as a dopant in hybrid organic-inorganic perovskites such as formamidinium lead bromide (FAPbBr₃) and methylammonium (B1206745) lead bromide (MAPbBr₃). researchgate.netnih.gov The small ionic radius of the rubidium cation (Rb⁺) is a critical factor; while it is generally considered too small to form a stable perovskite structure on its own, its incorporation in small amounts into perovskite lattices containing larger cations like methylammonium (MA⁺), formamidinium (FA⁺), or cesium (Cs⁺) can yield significant benefits. aip.orgacs.orgacs.org

In mixed-cation systems, such as (FA₀.₈₃MA₀.₁₇)Pb(I₀.₈₃Br₀.₁₇)₃, the addition of rubidium has been shown to enhance photovoltaic performance. acs.orgacs.org However, research indicates that Rb⁺ is not always fully integrated into the perovskite lattice. acs.org Instead, it can form Rb-rich phases or reside at grain boundaries and interfaces, where it exerts its influence. acs.orgmit.edu For instance, studies on FAPbBr₃ nanocrystals have utilized RbBr as a dopant source added to the precursor solution to facilitate surface passivation. nih.gov Similarly, in the synthesis of quasi-2D perovskites, this compound has been introduced to the precursor to tune the material's crystallization kinetics. researchgate.net The specific role of Rb⁺—whether it occupies A-site cation positions, sits (B43327) at interstitial sites, or forms secondary phases—often depends on its concentration and the specific perovskite composition. acs.orgnih.gov

The introduction of this compound significantly affects the crystallization process and the resulting physical structure of perovskite films. Research shows that incorporating RbBr into a CsPbBr₃ perovskite film improves crystallization kinetics. researchgate.net Additives like RbBr can be used to regulate crystallization, leading to more uniform phase distribution and reduced defects. researchgate.net

The presence of rubidium can lead to the formation of perovskite films with larger, more uniform crystals and fewer non-perovskite side phases. mit.edu Studies have reported that adding RbBr can provide more nucleation sites for perovskite crystallization, resulting in expanded grain sizes and higher crystallinity. acs.org For example, the addition of ethylamine (B1201723) hydrobromide and rubidium iodide to CH₃NH₃PbI₃ compounds was found to promote crystal growth. mdpi.com Conversely, some studies on quasi-2D Dion-Jacobson perovskites noted that the addition of rubidium ions led to a smaller crystal size compared to films without the additive. aip.org The impact of rubidium on morphology is crucial, as a denser, more uniform surface with fewer pinholes is essential for high-performance solar cells. researchgate.net

This compound incorporation has a profound effect on the optoelectronic characteristics of perovskites, particularly their photoluminescence (PL). Doping with Rb⁺ has been shown to boost PL emission intensity and the colloidal stability of FAPbBr₃ perovskite nanocrystals. nih.gov This enhancement is often attributed to the reduction of non-radiative recombination pathways. nih.govrsc.org In FAPbBr₃ films, rubidium incorporation can significantly enhance the photoluminescence quantum yield (PLQY) by reducing trap density. researchgate.net

Furthermore, rubidium doping can tune the emission wavelength. In RbₓCs₁₋ₓPbBr₃ microcubes, adjusting the Rb/Cs ratio allows for continuous tuning of the emission wavelength across the green and blue spectra, from 536 nm to 468 nm. optica.orgopticsjournal.net Doping two-dimensional hybrid organic-inorganic perovskites (2D-HOIPs) like BA₂PbBr₄ and PEA₂PbBr₄ with rubidium leads to a broadening in the photoluminescence and scintillation emissions. nih.govacs.org In some cases, Rb-doping can also lead to faster PL decay times. nih.govacs.org The stability of the photoluminescence is also improved; for example, RbₓCs₁₋ₓPbBr₃ microcubic cavities exhibit more stable light emission at elevated temperatures compared to conventional CsPbBr₃. optica.org

Perovskite SystemEffect of this compound AdditionReference
FAPbBr₃ Nanocrystals Boosted PL emission intensity and improved colloidal stability. nih.gov
RbₓCs₁₋ₓPbBr₃ Tunable single-mode laser output from green (536 nm) to blue (468 nm). optica.orgopticsjournal.net
2D-HOIPs (BA₂PbBr₄, PEA₂PbBr₄) Broadened photoluminescence and scintillation emissions. nih.govacs.org
FAPbBr₃ Films Enhanced photoluminescence quantum yield (PLQY) by suppressing trap density. researchgate.net

A key benefit of using this compound in perovskites is the significant improvement in charge carrier dynamics. The incorporation of Rb⁺ can substantially improve carrier transport. researchgate.net Studies on CsPbBr₃ single crystals revealed that a small amount of rubidium doping (0.037%) can increase the atomic interaction and orbital coupling between lead and bromine atoms, leading to more efficient carrier transport. acs.orgacs.org This results in enhanced charge carrier mobility and longer carrier lifetimes. aip.orgmit.edu

The addition of RbBr effectively suppresses non-radiative recombination, a major source of efficiency loss in perovskite devices. researchgate.netacs.org This suppression is a direct consequence of improved film quality and defect passivation. rsc.org By reducing the density of surface defects and non-radiative traps, rubidium doping ensures that more electron-hole pairs recombine radiatively, which is beneficial for light-emitting applications and enhances the efficiency of solar cells. nih.govacs.org For instance, in CsPbBr₃ perovskite solar cells, the addition of 0.04 M RbBr led to a large reduction in non-radiative recombination, substantially improving device stability. researchgate.net

Defects, particularly at the surface and grain boundaries of perovskite films, are detrimental to device performance. Rubidium incorporation is an effective strategy for defect passivation. rsc.org Alkali metal cations like K⁺ and Rb⁺ can act as passivating agents that occupy the places of dangling organic ligands and reduce the density of surface defects. nih.gov

In FAPbBr₃ nanocrystals, Rb⁺ helps to passivate non-radiative surface defects, inhibiting halide phase segregation and promoting stronger radiative recombination. nih.gov Similarly, in alloyed perovskite films, rubidium additives can passivate the material, though they may also favor the formation of phase-segregated rubidium halide crystals. acs.orgcam.ac.uk The passivation mechanism can also involve the suppression of undesired phases. For example, adding rubidium has been shown to suppress the formation of excess PbI₂ at grain boundaries, which can otherwise lower carrier mobility. aip.org The slight presence of thermally induced PbI₂ in grain boundaries can effectively passivate defects, and RbI incorporation has been shown to modulate this effect, reducing non-radiative recombination. acs.org

Enhancement of Carrier Dynamics and Suppression of Non-Radiative Recombination Pathways

This compound in Scintillator Development

Beyond photovoltaics, this compound plays a role in the development of advanced scintillator materials, which are crucial for detecting ionizing radiation in medical imaging and national security applications. osti.gov Research into 2D hybrid organic-inorganic perovskite (2D-HOIP) single crystals has shown that rubidium doping can significantly enhance their scintillation properties. nih.govacs.org

In studies involving BA₂PbBr₄ and PEA₂PbBr₄ crystals, doping with rubidium ions led to a notable increase in light yield, with improvements of 58% and 25%, respectively. nih.gov This enhancement is critical for applications requiring high sensitivity, such as photon counting or positron emission tomography (PET). nih.govacs.org Rubidium doping also results in faster γ-ray scintillation decay times, which is advantageous for high-timing-resolution applications. nih.govacs.org Furthermore, research on Eu²⁺ activated rubidium calcium bromide scintillators (Rb₄CaBr₆:Eu and RbCaBr₃:Eu) has demonstrated that their light yield and energy resolution improve with increasing dopant concentration. osti.gov The development of new ternary metal halide scintillators like RbSr₂Br₅:Eu has also shown high performance, achieving light yields of 60,000–90,000 ph/MeV. researchgate.net

Scintillator MaterialEffect of Rubidium DopingKey Performance MetricReference
BA₂PbBr₄ Increased light yield by 58% and faster decay time.Light Yield nih.gov
PEA₂PbBr₄ Increased light yield by 25% and faster decay time.Light Yield nih.gov
Rb₄CaBr₆:Eu Improved light yield and energy resolution with increasing Eu²⁺.71,000 ph/MeV Light Yield osti.gov
RbCaBr₃:Eu Improved light yield and energy resolution with increasing Eu²⁺.45,000 ph/MeV Light Yield osti.gov
RbSr₂Br₅:Eu High light yield and good energy resolution.60-90,000 ph/MeV Light Yield researchgate.net

Crystal Growth Techniques for Europium-Doped Rubidium Calcium Bromide Scintillators (e.g., Rb4CaBr6:Eu, RbCaBr3:Eu)

The primary method for cultivating single crystals of europium-doped rubidium calcium bromide scintillators, such as Rb₄CaBr₆:Eu and RbCaBr₃:Eu, is the Bridgman-Stockbarger technique. researchgate.netcarbolite-gero.comwikipedia.orgmdpi.com This process involves the directional solidification of a molten material within a crucible that is slowly lowered through a controlled temperature gradient. wikipedia.org

The procedure commences with high-purity, anhydrous raw materials, including this compound (RbBr), calcium bromide (CaBr₂), and a europium (Eu²⁺) dopant. osti.gov These materials are weighed in stoichiometric amounts and placed into a quartz ampoule inside a glovebox to prevent contamination. osti.gov The ampoule is then evacuated and sealed under vacuum. osti.gov To ensure a homogenous melt, the ampoule is heated in a furnace to pre-react the components. osti.gov

Subsequently, the sealed ampoule is positioned in a vertical Bridgman furnace. osti.govresearchgate.net The furnace creates a precise temperature gradient, and the ampoule is slowly moved from the hot zone to the cold zone. carbolite-gero.com This slow, controlled movement, often at a rate of a few millimeters per hour, facilitates the growth of a large, high-quality single crystal from the melt. sciprofiles.com For instance, seven-millimeter diameter crystals of RbCaBr₃:Eu and Rb₄CaBr₆:Eu have been grown to study the effects of different Eu²⁺ concentrations. osti.gov Due to the promising quality of these smaller crystals, a larger 22 mm diameter crystal of RbCaBr₃:Eu with a 5% dopant concentration was also successfully grown. osti.gov

Characterization of Scintillation Properties: Light Yield, Energy Resolution, and Afterglow

Following the crystal growth, a thorough characterization of the scintillation properties is essential to determine the material's effectiveness as a radiation detector. The key performance metrics are light yield, energy resolution, and afterglow. osti.govosti.govcsic.esmdpi.com

Light Yield refers to the number of photons emitted by the scintillator per unit of energy absorbed from ionizing radiation. mdpi.com For europium-doped rubidium calcium bromides, the light yield generally improves with an increased concentration of the Eu²⁺ dopant. osti.govresearchgate.netosti.gov The highest reported light yield for Rb₄CaBr₆:Eu is 71,000 photons/MeV, while for RbCaBr₃:Eu, it is 45,000 photons/MeV. osti.govsciprofiles.comosti.govosti.gov

Energy Resolution is a measure of the detector's ability to differentiate between gamma rays of closely spaced energies. It is typically expressed as the full width at half maximum (FWHM) of the photopeak. Better energy resolution is indicated by a lower percentage value. Similar to light yield, energy resolution was observed to improve with higher Eu²⁺ concentrations. osti.gov

Afterglow is the persistence of luminescence after the source of radiation has been removed. researchgate.net Low afterglow is critical for applications that require rapid detection and to avoid signal overlap. In both Rb₄CaBr₆:Eu and RbCaBr₃:Eu, afterglow performance was found to improve as the Eu²⁺ dopant concentration increased. osti.govresearchgate.netosti.gov

Scintillation Decay Time is another crucial property, representing the time it takes for the scintillation emission to decrease. The decay time for Rb₄CaBr₆:Eu has a primary component that increases from 2.07 µs to 2.83 µs with dopant concentration, along with a longer component of around 8 µs. osti.gov For RbCaBr₃:Eu, the decay time increased from 2.3 µs to 2.8 µs with higher Eu²⁺ levels. osti.gov

The following table summarizes the key scintillation properties for different dopant concentrations in RbCaBr₃:Eu and Rb₄CaBr₆:Eu.

CompoundEu²⁺ Conc. (mol%)Light Yield (photons/MeV)Energy Resolution (%) @ 662 keVPrimary Decay Time (µs)
RbCaBr₃:Eu 3%33,0004.42.3
5%40,0003.82.3
7%45,0003.52.8
Rb₄CaBr₆:Eu 3%42,0005.32.07
7%71,0004.02.83
9%63,0004.32.53

This table is generated based on data reported in scientific literature. osti.gov

Structural Analysis of Complex Rubidium-Calcium-Bromide Compounds and Their Coordination Polyhedra

The arrangement of atoms in the crystal lattice is fundamental to the scintillation performance of these materials. Powder X-ray diffraction (XRD) is the standard technique used to determine these crystal structures. osti.gov

RbCaBr₃:Eu : This compound adopts an orthorhombic crystal structure with the Pnma space group. osti.gov Its structure is characterized by a three-dimensional network of corner-sharing [CaBr₆]⁴⁻ octahedra that are tilted. osti.gov The larger rubidium (Rb⁺) ions are situated in the cavities within this framework. The europium (Eu²⁺) dopant ions substitute the calcium (Ca²⁺) ions within the octahedra. osti.gov The coordination number (CN), which is the number of nearest neighbors to a central ion, for Ca²⁺ (and thus the substituting Eu²⁺) in this structure is 7, with ionic radii of 1.06 Å for Ca²⁺ and 1.20 Å for Eu²⁺. osti.govsarahlambart.comtulane.edu

Rb₄CaBr₆:Eu : This material crystallizes in a trigonal structure belonging to the R-3c space group. osti.gov Unlike the perovskite structure of RbCaBr₃, the structure of Rb₄CaBr₆ features isolated [CaBr₆]⁴⁻ octahedra. osti.gov These are separated by two distinct types of rubidium polyhedra: a [RbBr₆]⁵⁻ trigonal prism and a [RbBr₈]⁷⁻ square antiprism. osti.gov This arrangement is classified as a zero-dimensional metal halide structure. osti.gov In this configuration, the Eu²⁺ dopant substitutes for Ca²⁺ within the isolated octahedra, where the coordination number is 6. osti.gov The ionic radii for this coordination are 1.00 Å for Ca²⁺ and 1.17 Å for Eu²⁺. osti.gov The stability of crystal structures is influenced by the way these coordination polyhedra connect, with corner-sharing being more stable than edge or face sharing as it keeps the positively charged cations further apart. nih.gov

Solution Chemistry and Hydration Phenomena of Rubidium Bromide

Investigation of Ion Hydration Structure in Aqueous Solutions

The arrangement of water molecules around the constituent ions of rubidium bromide in an aqueous environment, known as the hydration structure, has been a subject of detailed scientific investigation. Advanced scattering techniques and computational modeling have provided significant insights into the coordination numbers and ion-water distances that define this structure.

Determination of Coordination Numbers and Ion-Water Distances using Scattering Methods (e.g., X-ray and Neutron Scattering, EXAFS)

Scattering methods are powerful tools for elucidating the local structure around ions in solution. X-ray and neutron diffraction, along with Extended X-ray Absorption Fine Structure (EXAFS), have been employed to determine the coordination numbers and the distances between the ions and the oxygen atoms of the hydrating water molecules. acs.orgresearchgate.netaip.orgibm.commdpi.comnih.gov

Studies combining Large Angle X-ray Scattering (LAXS) and EXAFS have provided precise measurements of the Rb-O bond distance in the hydrated rubidium ion. acs.orgnih.gov One such study determined the mean Rb-O bond distance to be approximately 2.98 Å, which corresponds to an eight-coordinate rubidium ion. acs.orgnih.gov Other experimental studies have reported Rb-O bond distances in the range of 2.83 Å to 3.05 Å. nih.gov The hydration number for the rubidium ion has been reported to be in the range of 6 to 8. nih.gov

For the bromide ion, X-ray and neutron diffraction studies have indicated a hydration number ranging from 6 to 7.4, with a Br-O first shell average bond length between 3.19 Å and 3.40 Å. esrf.fr Molecular dynamics simulations have also been used to investigate the hydration structure, suggesting a flexible and unstructured first coordination shell for the bromide ion. esrf.fr

Under specific conditions, such as confinement in nanopores, the hydration structure can be significantly altered. EXAFS studies on this compound solutions confined in slit-shaped carbon nanospaces have shown a marked decrease in the hydration number around the Rb⁺ ion. acs.org Conversely, the hydration structure around the Br⁻ ion was found to be distorted, leading to an increase in its hydration number in very narrow pores (0.7 nm), while partial dehydration was observed in slightly larger pores (1.1 nm). acs.org

The table below summarizes key findings on the hydration structure of Rb⁺ and Br⁻ ions in aqueous solutions from various experimental studies.

IonMethodCoordination Number (N)Ion-Water Distance (Å)Source(s)
Rb⁺LAXS & EXAFS~82.98 acs.orgnih.gov
Rb⁺Experimental Range6 - 82.83 - 3.05 nih.gov
Br⁻X-ray & Neutron Diffraction6 - 7.43.19 - 3.40 esrf.fr

Empirical Potential Structure Refinement and Spatial Density Function Analysis

Empirical Potential Structure Refinement (EPSR) is a powerful computational method that refines an initial potential energy model of a system by fitting it to experimental diffraction data. researchgate.netstfc.ac.ukstfc.ac.ukill.frrl.ac.uk This technique provides a three-dimensional model of the liquid structure that is consistent with the measured data, from which detailed structural information, such as spatial density functions, can be extracted. researchgate.net

Spatial density functions (SDFs) offer a three-dimensional visualization of the probability of finding solvent molecules (water) and other ions around a central ion. Analysis of SDFs from EPSR simulations of rubidium chloride solutions has revealed the presence of a second hydration layer around the Rb⁺ ion, which becomes more evident under elevated pressure and temperature. researchgate.net These studies show that the average oxygen coordination number of Rb⁺ in the first hydration layer increases with pressure. researchgate.net While this data is for rubidium chloride, it provides valuable insight into the expected behavior of this compound under similar conditions.

Studies of Ion Association and Pair Correlation Functions

In concentrated solutions, ions are not always fully separated by water molecules and can form aggregates known as ion pairs. The study of ion association is crucial for understanding the deviation of electrolyte solutions from ideal behavior.

Experimental and Theoretical Identification of Contact and Solvent-Separated Ion Pairs

Ion pairs are generally categorized as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the cation and anion. oulu.fipnnl.gov Various experimental techniques, including X-ray absorption spectroscopy and X-ray diffraction, have been used to identify and quantify these species in solution. pnnl.govnih.govresearchgate.netosti.gov

A study combining X-ray absorption fine structure (XAFS) and X-ray diffraction (XRD) on a 6 molal aqueous solution of this compound found evidence for the formation of contact ion pairs. nih.govresearchgate.net The analysis revealed the presence of approximately 0.7 Rb⁺-Br⁻ contact ion pairs with a bond length of about 3.51 Å. nih.govresearchgate.net This indicates a significant degree of ion association in concentrated RbBr solutions. Preliminary data from earlier X-ray studies on concentrated aqueous RbBr also suggested that any ion complexing must be weak. aip.org

Analysis of Radial Distribution Functions for Ion-Ion and Ion-Solvent Interactions

The radial distribution function (RDF), g(r), describes how the density of particles varies as a function of distance from a reference particle. stevenabbott.co.uklibretexts.org In the context of an ionic solution, RDFs for ion-ion and ion-solvent pairs provide detailed information about the solution's structure. These functions can be derived from experimental scattering data and computational simulations. esrf.frresearchgate.net

For a this compound solution, the key RDFs are gRb-Br(r), gRb-O(r), gRb-H(r), gBr-O(r), and gBr-H(r). The positions of the peaks in these functions correspond to the most probable distances between the respective species. For instance, the first peak in gRb-O(r) indicates the distance to the first hydration shell of the Rb⁺ ion, while a peak in gRb-Br(r) at a short distance would be indicative of contact ion pair formation.

Molecular dynamics simulations have been used to calculate the RDFs for bromide ions in aqueous solution, showing a Br-O first shell distance of around 3.33 Å in Car-Parrinello molecular dynamics (CPMD) simulations and 3.27 Å in classical MD simulations. esrf.fr The presence of a non-zero first minimum in the Br-O RDF suggests that the first hydration shell is not rigidly defined, allowing for exchange with bulk water molecules. esrf.fr

Thermodynamic Analysis of Solution Processes

The dissolution of this compound in water involves changes in enthalpy and entropy. The heat of solution is determined by the balance between the lattice energy (the energy required to break apart the crystal lattice) and the heat of hydration (the energy released when ions are hydrated).

For this compound, the lattice energy is reported as -660 kJ/mol, and the heat of hydration is -632 kJ/mol. brainly.com The enthalpy of solution (ΔH_soln) can be calculated as the sum of the lattice energy and the heat of hydration.

ΔH_soln = Lattice Energy + Heat of Hydration ΔH_soln = -(-660 kJ/mol) + (-632 kJ/mol) = 28 kJ/mol

The positive value indicates that the dissolution of this compound in water is an endothermic process, meaning it absorbs heat from the surroundings. This is consistent with the general trend for many alkali halides.

Thermodynamic ParameterValue (kJ/mol)Source
Lattice Energy-660 brainly.com
Heat of Hydration-632 brainly.com
Enthalpy of Solution+28Calculated

Further studies have investigated the thermodynamics of ion association in mixed solvent systems, providing insights into ion-ion and ion-solvent interactions. chem-soc.si

Experimental Determination of Enthalpies of Solution at Various Conditions

The enthalpy of solution (ΔHsoln), which describes the heat absorbed or released during the dissolution of a substance, is a critical parameter in understanding the interactions between a solute and a solvent. For this compound (RbBr), an alkali metal halide, this value is influenced by conditions such as temperature and solute concentration. The dissolution process in water is endothermic, meaning it absorbs heat from the surroundings.

Research Findings at Standard Conditions

The standard enthalpy of solution at infinite dilution (ΔH°soln) represents the enthalpy change when one mole of a substance is dissolved in an infinite amount of solvent at a standard temperature, typically 298.15 K (25 °C). This value is determined by measuring the enthalpy changes at various concentrations and extrapolating the data to zero concentration. libretexts.org

Key experimental values for the standard enthalpy of solution of this compound in water at 298.15 K have been reported by various researchers. A standard reference value for the molar enthalpy of solution at infinite dilution is +21.88 kJ/mol. purdue.edu Another study measured the enthalpy of solution for a high-purity sample of RbBr in water at 298.15 K and reported a value of +22.184 ± 0.030 kJ/mol when extrapolated to infinite dilution. Calorimetric experiments where a defined mass of RbBr is dissolved in water have yielded molar heat of solution values of approximately +21.8 kJ/mol and +21.9 kJ/mol, confirming the endothermic nature of the process as indicated by a decrease in the solution's temperature. brainly.com

The enthalpy of solution is not constant but depends on the final concentration of the solute. libretexts.org Research has specifically investigated the molality dependence of the differential enthalpies of solution for this compound in water at 298.15 K over a molality range of 0.1 to 5.0 mol kg⁻¹. acs.org This dependence arises from the complex ion-ion and ion-solvent interactions that change as the concentration of ions in the solution increases.

Below is a data table summarizing the standard enthalpy of solution for this compound at infinite dilution in water at 298.15 K from different sources.

SourceStandard Enthalpy of Solution (ΔH°soln) at 298.15 K
Parker, V. B. (1965) purdue.edu+21.88 kJ/mol
Weintraub, R. L., et al. (1982)+22.184 ± 0.030 kJ/mol

Influence of Temperature and Solvent Composition

The thermodynamic properties of this compound solutions have been studied under various conditions, including different temperatures and in mixed solvent systems. For instance, investigations into the behavior of RbBr in binary mixtures of 2-butanol (B46777) and water were conducted across a temperature range of 288.15 K to 308.15 K. chem-soc.si Such studies determine thermodynamic quantities, including enthalpy changes for the ion-association reaction, by measuring the molar conductivity at different temperatures. chem-soc.sichem-soc.si The results provide insight into ion-ion and ion-solvent interactions and how they are affected by changes in temperature and the dielectric constant of the solvent mixture. chem-soc.si While these studies focus on the thermodynamics of ion association derived from conductivity, they underscore the temperature-dependent nature of the energetic processes in this compound solutions.

Q & A

Q. What are the key crystallographic properties of rubidium bromide, and how can they be experimentally determined?

this compound adopts a face-centered cubic (NaCl-type) crystal structure with a lattice constant of 685 pm . Key properties include density (3.350 g/cm³) and melting point (693°C). To experimentally determine these:

  • X-ray diffraction (XRD) is used to confirm the crystal structure and lattice parameters.
  • Thermogravimetric analysis (TGA) measures thermal stability and melting points.
  • Density measurements via pycnometry or Archimedes’ principle validate theoretical values.

Q. What methods are recommended for synthesizing high-purity RbBr in a laboratory setting?

High-purity RbBr can be synthesized via:

Neutralization : React rubidium hydroxide (RbOH) with hydrobromic acid (HBr) under controlled stoichiometry.
RbOH + HBr → RbBr + H2O\text{RbOH + HBr → RbBr + H}_2\text{O}

Purification : Recrystallize the product from ethanol/water mixtures to remove impurities like Rb₂CO₃.

Verification : Use ion chromatography to confirm bromide content and atomic absorption spectroscopy (AAS) to quantify Rb⁺ purity (>99%) .

Q. What spectroscopic techniques are suitable for characterizing RbBr's optical properties in the infrared region?

  • Fourier-transform infrared spectroscopy (FTIR) : Identifies vibrational modes of Br⁻ ions (absorption peaks \sim500–700 cm⁻¹).
  • Ellipsometry : Measures refractive index (n) and extinction coefficient (k) across wavelengths (0.21–50 µm) using the Sellmeier equation:
    n21=Aiλ2λ2λi2n^2-1 = \sum \frac{A_i \lambda^2}{\lambda^2 - \lambda_i^2}
    Coefficients for RbBr are empirically derived from multi-source data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported refractive index values of RbBr across different studies?

Contradictions arise from temperature fluctuations, sample purity, and measurement techniques. To address this:

Standardize Conditions : Conduct experiments at 297 K (24°C) as per Li (1976) .

Critical Data Evaluation : Compare datasets using the Sellmeier formula, which integrates dispersion relationships from multiple studies.

Error Analysis : Quantify uncertainties in wavelength calibration (±0.5 nm) and temperature control (±0.1 K) .

Q. What experimental strategies are effective in isolating the effects of RbBr in plant ion uptake studies while minimizing confounding variables?

  • Controlled Hydroponic Systems : Use RbBr solutions of known concentration (e.g., 0.1–10 mM) to study Rb⁺/Br⁻ uptake in wheat, isolating ionic interactions from soil complexity .
  • Isotopic Labeling : Track ⁸⁵Rb or ⁸²Br isotopes via mass spectrometry to distinguish RbBr uptake from natural K⁺/Br⁻ sources.
  • Variable Isolation : Maintain pH (6.5–7.0) and nutrient levels constant to avoid confounding effects .

Q. How should researchers approach the statistical analysis of RbBr's solubility data when encountering significant batch-to-batch variability?

  • Replicate Experiments : Perform ≥3 independent syntheses to assess reproducibility.
  • ANOVA Testing : Compare means across batches to identify outliers (p < 0.05).
  • Source Tracking : Correlate impurities (e.g., RbCl) with solubility deviations using regression analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.